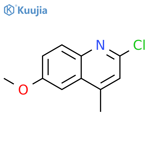

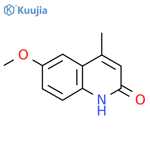

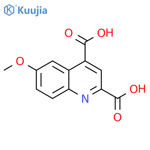

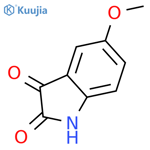

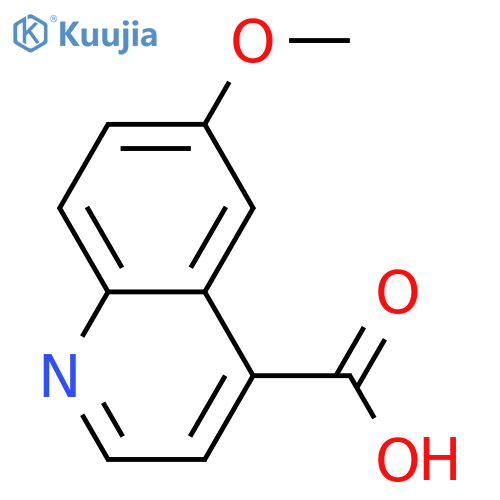

Cas no 86-68-0 (Quininic acid)

Quininic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Quinolinecarboxylicacid, 6-methoxy-

- 6-Methoxyquinoline-4-carboxylic Acid

- 6-Methoxy-4-Quinolinecarboxylic Acid

- 6-Methoxy-quinoline-4-carboxylic acid

- QUININIC ACID

- 4-Quinolinecarboxylic acid,6-methoxy

- 6-Methoxy-chinolin-4-carbonsaeure

- 6-Methoxycinchoninic acid

- 6-Methoxyquinoline4-Carboxylic Acid

- Cinchoninic acid,6-methoxy

- Cinchoninic acid, 6-methoxy-

- 4-Quinolinecarboxylic acid, 6-methoxy-

- FS902DD40C

- Quininic acid [MI]

- Chininsaure

- 6-Methoxy-4-quinolinecarboxylicacid

- Prestwick0_001103

- Prestwick2_001103

- Prestwick1_001103

- Oprea1_238538

- SPBio_003083

- XXLFLUJXWKXUGS-UHFFFAOYSA-N

- HMS157

- 6-Methoxy-4-quinolinecarboxylic acid (ACI)

- Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)

- NSC 403610

- CAS-86-68-0

- HMS1571M08

- HY-N7354

- MFCD00024013

- NSC-403610

- CS-0113794

- SB39106

- SCHEMBL39557

- 4-Quinolinecarboxylicacid,6-methoxy-

- 86-68-0

- SY055224

- NCGC00016341-01

- Z1508915640

- Q27278170

- CHEMBL1396390

- DTXCID70274458

- DB-008493

- AE-562/43287134

- NSC403610

- M2751

- AS-41373

- DTXSID70323339

- EN300-629989

- UNII-FS902DD40C

- AKOS022505953

- Quininic acid

-

- MDL: MFCD00024013

- Inchi: 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)

- Chave InChI: XXLFLUJXWKXUGS-UHFFFAOYSA-N

- SMILES: O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O

Propriedades Computadas

- Massa Exacta: 203.05800

- Massa monoisotópica: 203.058

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 2

- Complexidade: 244

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 59.4

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: 1.7

Propriedades Experimentais

- Densidade: 1.2621 (rough estimate)

- Ponto de Fusão: 280°C(dec.)(lit.)

- Ponto de ebulição: 341.49°C (rough estimate)

- Ponto de Flash: 186.9 °C

- Índice de Refracção: 1.4950 (estimate)

- Solubilidade: Solubility Slightly soluble in water, cold ethanol, ether

- PSA: 59.42000

- LogP: 1.94160

- PH: Yellow I uorescent (4.0) to blue I uorescent (5.0)

- Pressão de vapor: 0.0±0.9 mmHg at 25°C

- Merck: 8062

- pka: 5.53(at 25℃)

Quininic acid Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Quininic acid Dados aduaneiros

- CÓDIGO SH:2933499090

- Dados aduaneiros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quininic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A336526-250mg |

6-Methoxyquinoline-4-carboxylic acid |

86-68-0 | 98% | 250mg |

$110.0 | 2024-04-17 | |

| Ambeed | A336526-1g |

6-Methoxyquinoline-4-carboxylic acid |

86-68-0 | 98% | 1g |

$298.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1298422-1G |

6-methoxyquinoline-4-carboxylic acid |

86-68-0 | 97% | 1g |

$290 | 2024-07-21 | |

| Enamine | EN300-629989-5.0g |

6-methoxyquinoline-4-carboxylic acid |

86-68-0 | 95.0% | 5.0g |

$391.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D574765-5g |

6-Methoxy-4-quinolinecarboxylic acid |

86-68-0 | 97% | 5g |

$1800 | 2023-05-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0189-5G |

6-methoxyquinoline-4-carboxylic acid |

86-68-0 | 97% | 5g |

¥ 9,985.00 | 2023-04-13 | |

| abcr | AB447996-1 g |

6-Methoxyquinoline-4-carboxylic acid, 95%; . |

86-68-0 | 95% | 1g |

€246.20 | 2023-04-22 | |

| TRC | M269543-100mg |

6-Methoxyquinoline-4-carboxylic Acid |

86-68-0 | 100mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM143468-5g |

6-Methoxy-quinoline-4-carboxylic acid |

86-68-0 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LM344-200mg |

Quininic acid |

86-68-0 | 98.0%(LC&T) | 200mg |

¥686.0 | 2022-06-10 |

Quininic acid Método de produção

Synthetic Routes 1

Synthetic Routes 2

1.2 Solvents: Dichloromethane

1.3 -45 °C; -45 °C → rt; 16 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

3.2 Reagents: Oxygen ; 24 h, rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

5.2 Solvents: Tetrahydrofuran ; < 20 °C

5.3 Reagents: Oxygen ; 3 h, 0 °C → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 3

Synthetic Routes 4

1.2 Reagents: Sodium hydroxide Solvents: Water

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C

2.2 Solvents: Dichloromethane ; 40 min, -78 °C

2.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C

2.4 Reagents: Water ; 0 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

4.2 Reagents: Oxygen ; 24 h, rt

4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

6.2 Solvents: Tetrahydrofuran ; < 20 °C

6.3 Reagents: Oxygen ; 3 h, 0 °C → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 5

Synthetic Routes 6

1.2 Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; 20 min, rt

1.4 Reagents: Water , Sodium borohydride ; 10 min, rt; 4 h, rt

1.5 Reagents: Water

2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ; -45 °C; 20 min, -45 °C

2.2 Solvents: Dichloromethane

2.3 -45 °C; -45 °C → rt; 16 h, rt

3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

4.2 Reagents: Oxygen ; 24 h, rt

4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

6.2 Solvents: Tetrahydrofuran ; < 20 °C

6.3 Reagents: Oxygen ; 3 h, 0 °C → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

2.1 Solvents: Water ; 5 min, 16 - 20 bar, 190 - 200 °C

Synthetic Routes 10

1.2 Solvents: Tetrahydrofuran ; < 20 °C

1.3 Reagents: Oxygen ; 3 h, 0 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

2.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

2.2 Solvents: Tetrahydrofuran ; < 20 °C

2.3 Reagents: Oxygen ; 3 h, 0 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 12

1.2 Solvents: Dichloromethane ; 40 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.4 Reagents: Water ; 0 °C

2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

3.2 Reagents: Oxygen ; 24 h, rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

5.2 Solvents: Tetrahydrofuran ; < 20 °C

5.3 Reagents: Oxygen ; 3 h, 0 °C → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 13

Synthetic Routes 14

1.2 Reagents: Oxygen ; 24 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

2.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

3.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

3.2 Solvents: Tetrahydrofuran ; < 20 °C

3.3 Reagents: Oxygen ; 3 h, 0 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Synthetic Routes 15

2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

2.2 Reagents: Oxygen ; 24 h, rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

3.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

4.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

4.2 Solvents: Tetrahydrofuran ; < 20 °C

4.3 Reagents: Oxygen ; 3 h, 0 °C → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Quininic acid Raw materials

- 5-methoxy-2,3-dihydro-1H-indole-2,3-dione

- 2-(Trimethylsilyl)ethanol

- Quininone

- 2,4-Quinolinedicarboxylic acid, 6-methoxy-

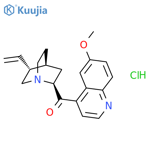

- 1(2H)-Quinolinecarboxylic acid, 4-[(2R,3R)-3-[[(3R,4S)-3-ethenyl-1-[[2-(trimethylsilyl)ethoxy]carbonyl]-4-piperidinyl]methyl]-2-oxiranyl]-6-methoxy-, 2-(trimethylsilyl)ethyl ester

- Sodium 2-oxopropanoate

- 2-Chloro-6-methoxy-4-methylquinoline

- 6-Methoxy-4-methylcarbostyril

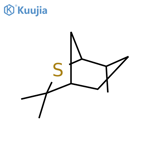

- (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane

-

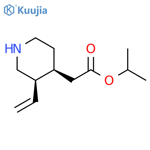

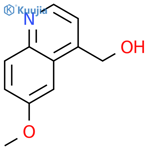

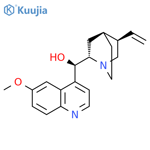

- Quinine

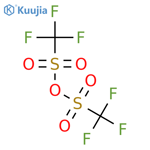

- Trifluoromethanesulfonic Anhydride

- Acetic acid,2,2,2-trifluoro-, ion(1-)

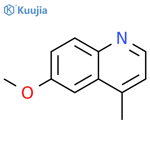

- 6-Methoxy-4-methylquinoline

- 1-Piperidinecarboxylic acid, 3-ethenyl-4-(2-oxoethyl)-, 2-(trimethylsilyl)ethyl ester, (3R,4S)-

Quininic acid Preparation Products

Quininic acid Literatura Relacionada

-

1. Formula index

-

2. Organic chemistry

-

T. S. Work J. Chem. Soc. 1947 222

-

Wei-Yuan Wang,Xiao-Han Ju,Xiu-Fen Zhao,Xiao-Dong Li,Shu-Ping Li,Fu-Gui Song RSC Adv. 2018 8 8130

86-68-0 (Quininic acid) Produtos relacionados

- 4312-44-1(6-Hydroxyquinoline-4-carboxylic acid)

- 199871-63-1(N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide)

- 1092288-64-6(8-methoxyquinoline-4-carboxylic acid)

- 373611-23-5((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1799214-84-8(2-Propenoic acid, 3-[5-(2,5-dibromophenyl)-2-furanyl]-)

- 1148107-39-4(Ethyl 3-[(1,3-thiazol-2-yl)amino]benzoate)

- 1355868-30-2(2H-Pyran-4-carboxamide, N-[cyano[4-(1,1-dimethylethyl)phenyl]methyl]tetrahydro-)

- 2411219-68-4(sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate)

- 2172191-35-2(1-(pentan-3-yl)-5-propyl-1H-1,2,3-triazol-4-ylmethanol)

- 2228903-28-2(ethyl 4-1-(1-hydroxyethyl)cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate)